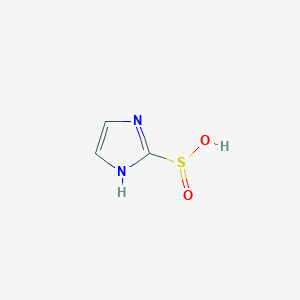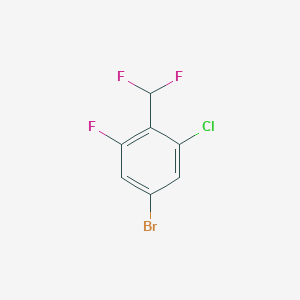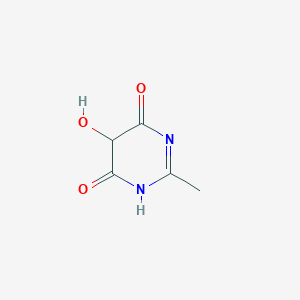
5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. This compound is characterized by its pyrimidine ring substituted with hydroxy and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of urea with β-ketoesters or β-diketones in the presence of a base.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Formation of 5-keto-2-methylpyrimidine-4,6(1H,5H)-dione.
Reduction: Formation of 5-hydroxy-2-methyl-1,2,3,4-tetrahydropyrimidine-4,6-dione.
Substitution: Formation of various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2-methylpyrimidine: Lacks the dione functionality.
2-Methylpyrimidine-4,6-dione: Lacks the hydroxy group.
5-Hydroxy-4,6-dioxo-2-methylpyrimidine: Similar structure but different functional groups.
Uniqueness
5-Hydroxy-2-methylpyrimidine-4,6(1H,5H)-dione is unique due to the presence of both hydroxy and dione functionalities, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H6N2O3 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
5-hydroxy-2-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O3/c1-2-6-4(9)3(8)5(10)7-2/h3,8H,1H3,(H,6,7,9,10) |
Clave InChI |
PQKVMNKYDWCIBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C(C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13115797.png)
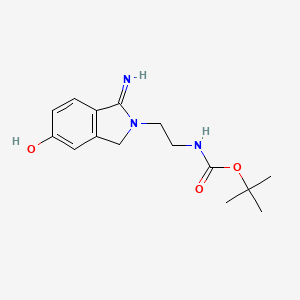
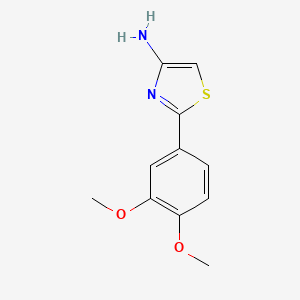
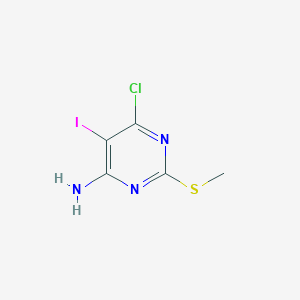

![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
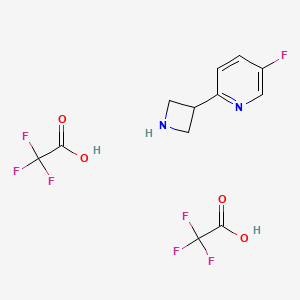
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
